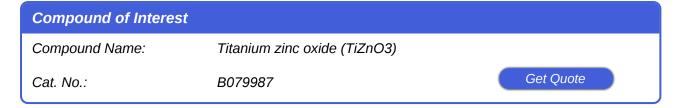


Application Notes and Protocols for TiZnO₃ in Environmental Remediation

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Titanium zinc oxide (TiZnO₃), often in the form of a composite or doped material (TiO₂/ZnO), has emerged as a promising candidate for environmental remediation. Its unique electronic and surface properties make it an effective photocatalyst for the degradation of organic pollutants and a robust adsorbent for the removal of heavy metals from aqueous solutions. These application notes provide an overview of the key applications, detailed experimental protocols, and the underlying mechanisms of TiZnO₃ in environmental remediation.

Key Applications

The primary applications of TiZnO₃ in environmental remediation are:

- Photocatalytic Degradation of Organic Pollutants: TiZnO₃ composites are highly effective in breaking down a wide range of organic contaminants, including synthetic dyes, phenols, and pesticides, into less harmful substances through photocatalysis.[1][2]
- Adsorption of Heavy Metals: The high surface area and affinity of TiZnO₃-based materials enable the efficient removal of toxic heavy metal ions such as lead (Pb²⁺) and cadmium (Cd²⁺) from contaminated water.[3]

Data Presentation



Table 1: Photocatalytic Degradation of Organic Pollutants using TiO₂/ZnO Composites



Pollutan t	Initial Concent ration (mg/L)	Catalyst	Catalyst Concent ration	Light Source	Degrada tion Efficien cy (%)	Time (min)	Referen ce
Methylen e Blue	40	ZnO	0.2 g/L	Visible Light (150W Halogen Lamp)	97.50	60	[4]
Methylen e Blue	40	Black TiO2	0.2 g/L	Visible Light (150W Halogen Lamp)	90.0	60	[4]
Phenol	40	ZnO	0.2 g/L	Visible Light (150W Halogen Lamp)	75.15	60	[5]
Phenol	40	Black TiO2	0.2 g/L	Visible Light (150W Halogen Lamp)	61.05	60	[5]
Rhodami ne B	10	TiO ₂	1 g/L	Solar Light	~100	35	
Rhodami ne B	10	ZnO	1 g/L	Solar Light	>50	120	
Acridine Orange	Not Specified	TiO ₂	Not Specified	Solar Light	~100	35	
Acridine Orange	Not Specified	ZnO	Not Specified	Solar Light	~100	50	



Table 2: Adsorption of Heavy Metals using ZnO and

TiO₂@ZnO Monoliths

Heavy Metal	Adsorben t	Maximum Adsorptio n Capacity (mg/g)	рН	Kinetic Model	Isotherm Model	Referenc e
Pb ²⁺	ZnO monolith	790	6	Pseudo- second order	Freundlich	[3]
Pb ²⁺	TiO2@ZnO monolith	978	6	Pseudo- second order	Freundlich	[3]
Cd ²⁺	ZnO monolith	643	6	Pseudo- second order	Freundlich	[3]
Cd ²⁺	TiO2@ZnO monolith	786	6	Pseudo- second order	Freundlich	[3]

Experimental Protocols Protocol 1: Photocatalytic Degradation of Methylene Blue

This protocol describes the procedure for evaluating the photocatalytic activity of a TiO₂/ZnO composite in the degradation of methylene blue (MB) dye under visible light irradiation.[4]

Materials:

- TiO₂/ZnO nanocomposite powder
- Methylene blue (MB)

Methodological & Application



- Deionized water
- 150 mL glass reactor
- 150 W halogen lamp (as a visible light source)
- Magnetic stirrer
- UV-Vis spectrophotometer
- Centrifuge

Procedure:

- Preparation of MB Solution: Prepare a 40 mg/L stock solution of methylene blue in deionized water.
- Catalyst Suspension: In the 150 mL glass reactor, add 50 mL of the 40 mg/L MB solution.
 Disperse a fixed amount of the TiO₂/ZnO nanocomposite powder to achieve a final concentration of 0.2 g/L.
- Adsorption-Desorption Equilibrium: Stir the suspension in the dark for 20 minutes to allow the dye molecules to adsorb onto the surface of the photocatalyst and reach an adsorptiondesorption equilibrium.
- Photocatalytic Reaction: Place the reactor under the 150 W halogen lamp and turn on the light to initiate the photocatalytic reaction. Continue stirring the suspension throughout the experiment.
- Sampling: At regular time intervals (e.g., 0, 10, 20, 30, 45, 60 minutes), withdraw a small aliquot of the suspension from the reactor.
- Sample Analysis: Centrifuge the collected samples to separate the photocatalyst particles.
 Analyze the supernatant using a UV-Vis spectrophotometer to determine the concentration of MB by measuring the absorbance at its maximum wavelength (around 664 nm).
- Calculation of Degradation Efficiency: The degradation efficiency can be calculated using the following formula: Degradation Efficiency (%) = $[(C_0 C_t) / C_0] * 100$ where C_0 is the initial



concentration of MB and Ct is the concentration at time 't'.

Protocol 2: Adsorption of Lead (Pb2+) Ions

This protocol outlines the methodology for assessing the adsorption capacity of a TiO₂/ZnO composite for lead ions from an aqueous solution.[3]

Materials:

- TiO₂/ZnO adsorbent
- Lead nitrate (Pb(NO₃)₂) or other soluble lead salt
- · Deionized water
- Conical flasks or beakers
- Orbital shaker or magnetic stirrer
- pH meter
- Atomic Absorption Spectrophotometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)
- 0.1 M HCl and 0.1 M NaOH for pH adjustment

Procedure:

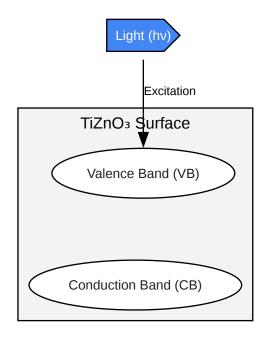
- Preparation of Pb²⁺ Solution: Prepare a stock solution of a known concentration of Pb²⁺ ions (e.g., 100 mg/L) by dissolving the appropriate amount of lead salt in deionized water.
- Batch Adsorption Experiments:
 - In a series of conical flasks, add a fixed volume of the Pb²⁺ solution (e.g., 50 mL).
 - Adjust the pH of the solutions to the desired value (e.g., pH 6) using 0.1 M HCl or 0.1 M
 NaOH.

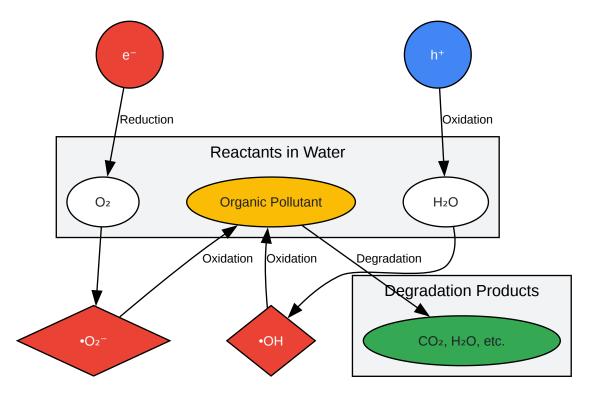


- Add a known mass of the TiO₂/ZnO adsorbent to each flask (e.g., to achieve a dosage of 0.4 g/L).
- Equilibration: Place the flasks on an orbital shaker and agitate at a constant speed (e.g., 150 rpm) for a predetermined contact time (e.g., 105 minutes) at a constant temperature (e.g., 50°C) to ensure equilibrium is reached.
- Sample Collection and Analysis:
 - After the desired contact time, filter or centrifuge the samples to separate the adsorbent.
 - Analyze the concentration of Pb²⁺ remaining in the filtrate/supernatant using AAS or ICP-OES.
- Calculation of Adsorption Capacity: The amount of Pb²+ adsorbed per unit mass of the adsorbent at equilibrium (qe, in mg/g) can be calculated as follows: qe = [(Co Ce) * V] / m where Co and Ce are the initial and equilibrium concentrations of Pb²+ (mg/L), respectively, V is the volume of the solution (L), and m is the mass of the adsorbent (g).
- Kinetic and Isotherm Studies: To determine the adsorption kinetics and isotherms, the experiment should be repeated with varying contact times and initial Pb²⁺ concentrations, respectively. The experimental data can then be fitted to kinetic models (e.g., pseudo-first-order, pseudo-second-order) and isotherm models (e.g., Langmuir, Freundlich).[6][7][8]

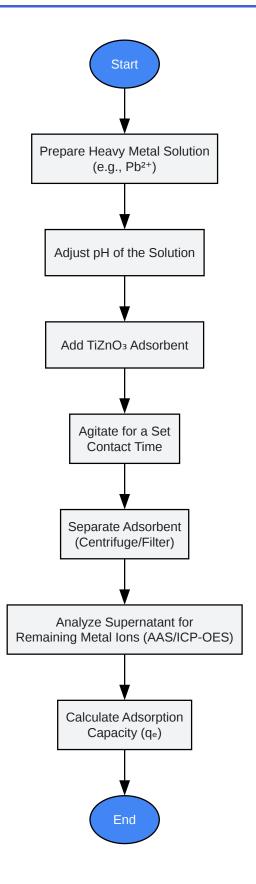
Visualizations Signaling Pathways and Experimental Workflows











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